Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
Overview
Description
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two carboxylate groups (dimethyl esters) attached at the 2 and 4' positions
Synthetic Routes and Reaction Conditions:
Direct Esterification: The compound can be synthesized through the direct esterification of [1,1'-biphenyl]-2,4'-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of biphenyl with chloroformate esters followed by methanolysis to form the dimethyl ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated biphenyls.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: Substitution reactions at the biphenyl core can introduce different functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated biphenyls, biphenylquinones.
Reduction Products: Biphenyl diols, biphenyl alcohols.
Substitution Products: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biphenyl derivatives, which are used in organic synthesis and materials science.
Biology: The compound is used in biological studies to investigate the effects of biphenyl compounds on cellular processes and enzyme activities.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is unique in its structure and reactivity compared to other biphenyl derivatives. Some similar compounds include:
Biphenyl-2,2',6,6'-tetracarboxylic acid: This compound has four carboxylate groups, leading to different chemical properties and applications.
Biphenyl-2,2',6,6'-tetracarboxylic acid dimethyl ester: Similar to the compound but with additional ester groups.
Biphenyl-2,2',6,6'-tetracarboxylic acid diethyl ester: Another ester derivative with different solubility and reactivity profiles.
Properties
IUPAC Name |
methyl 2-(4-methoxycarbonylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLWSVBCNDIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069039 | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55676-77-2 | |
Record name | 2,4′-Dimethyl [1,1′-biphenyl]-2,4′-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55676-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-2,4'-dicarboxylic acid, 2,4'-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055676772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid, 2,4'-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48HJ27Q73L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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